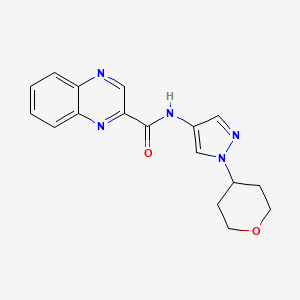![molecular formula C16H16N2O2 B2483186 (4-methoxy-3-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2195877-45-1](/img/structure/B2483186.png)
(4-methoxy-3-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely belongs to the class of compounds known as heterocyclic compounds . These are organic compounds containing one or more rings which have atoms of at least two different elements as members of these rings .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 1H-pyrazolo[3,4-b]pyridines are synthesized using various strategies . One common method involves a three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
Anti-Inflammatory Agents: Research has shown that structurally related molecules, such as 3-isopropoxy-5-methoxy-N-(1H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide , possess anti-inflammatory activity . Given the structural similarity, further exploration of 6-(4-methoxy-3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine as a potential anti-inflammatory agent is warranted.
Organic Synthesis and Chemical Reactions
Building Block for Heterocyclic Compounds: The pyrazolo[3,4-b]pyridine scaffold is versatile and can serve as a building block for synthesizing other heterocyclic compounds. Researchers can modify its functional groups to create derivatives with specific properties .
Computational Chemistry and Spectroscopy
DFT-NMR Spectra Analysis: Quantum chemical computational methods, such as Density Functional Theory (DFT), allow researchers to predict the NMR spectra of organic compounds. Investigating the DFT-NMR spectra of 6-(4-methoxy-3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine could provide insights into its electronic structure and reactivity .
Biological Activity
Antituberculotic Activity: Substituted pyrazolo[3,4-b]pyridines have demonstrated promising antituberculotic activity. Researchers should explore the impact of specific substitutions (e.g., N(1)CH3, C(3)C6H5, C(4) pCH3C6H5, C(5)CO2Et, C(6)SMe) on this property .
Propiedades
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(4-methoxy-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-8-12(5-6-15(11)20-2)16(19)18-9-13-4-3-7-17-14(13)10-18/h3-8H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBKUYLTLBNHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3=C(C2)N=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2483103.png)
![2-(ethylthio)-5-(3-fluorophenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2483106.png)
![(6R)-5-Benzyl-2-(4-methylphenyl)sulfonyl-6-propan-2-yl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B2483107.png)

![2-((4-(2-(pyrrolidin-1-yl)ethyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole dioxalate](/img/structure/B2483110.png)




![2-Chloro-N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl]acetamide](/img/structure/B2483117.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-3-tosylpropanamide](/img/structure/B2483118.png)


![methyl {[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B2483124.png)